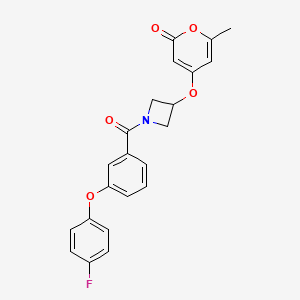

4-((1-(3-(4-fluorophenoxy)benzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

Description

This compound features a 2H-pyran-2-one core substituted with a 6-methyl group and a 4-oxy-azetidin-3-yl moiety. The azetidine ring is further functionalized with a 3-(4-fluorophenoxy)benzoyl group, introducing both aromatic and fluorinated elements.

Properties

IUPAC Name |

4-[1-[3-(4-fluorophenoxy)benzoyl]azetidin-3-yl]oxy-6-methylpyran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18FNO5/c1-14-9-19(11-21(25)27-14)29-20-12-24(13-20)22(26)15-3-2-4-18(10-15)28-17-7-5-16(23)6-8-17/h2-11,20H,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTDZWVFNCULFNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=CC(=CC=C3)OC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18FNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-((1-(3-(4-fluorophenoxy)benzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one involves several steps. The process typically begins with the preparation of the azetidin-3-yl intermediate, followed by the introduction of the 4-fluorophenoxy and benzoyl groups. The final step involves the formation of the pyran-2-one ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy group.

Hydrolysis: The ester linkage in the pyran-2-one ring can be hydrolyzed under acidic or basic conditions.

Common reagents and conditions for these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reaction pathway chosen .

Scientific Research Applications

4-((1-(3-(4-fluorophenoxy)benzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one has been explored for various scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Researchers are investigating its potential as a therapeutic agent for treating various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((1-(3-(4-fluorophenoxy)benzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in core structure, substituents, or functional groups (Table 1). Key differences influence physicochemical properties, bioactivity, and pharmacokinetics.

Table 1: Structural and Functional Comparison

Key Findings

Fluorinated vs. Non-Fluorinated Analogs: The 4-fluorophenoxy group in the target compound enhances lipophilicity and target binding compared to non-fluorinated analogs like BJ12865 (methoxy substituent) . Fluorine’s electronegativity may improve interactions with hydrophobic enzyme pockets. However, increased lipophilicity could reduce aqueous solubility, necessitating formulation optimization .

Core Structure Variations: Replacing the pyran-2-one with a pyridin-2-one () introduces a nitrogen atom, altering hydrogen-bonding capacity and electronic distribution. This may affect metabolic pathways (e.g., CYP450 interactions) .

Substituent Effects on Stability :

- Ester-containing analogs () are prone to hydrolysis, limiting their utility in oral formulations. In contrast, the ether linkage in the target compound offers greater stability .

Synthetic Accessibility :

- The target compound shares a synthetic intermediate (3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one) with analogs in and , suggesting scalable routes via nucleophilic substitution .

Research Implications

- Activity : Preliminary data (extrapolated from analogs) suggest the target compound could outperform BJ12865 in enzyme inhibition assays due to fluorine’s electronic effects.

- Toxicity : Fluorinated aromatic systems may pose unique toxicity profiles, warranting detailed preclinical studies.

Biological Activity

The compound 4-((1-(3-(4-fluorophenoxy)benzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHFNO

- Molecular Weight : 395.4 g/mol

- CAS Number : 1798639-63-0

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may function as an enzyme inhibitor or receptor modulator, leading to various therapeutic effects. The exact mechanisms remain under investigation, but preliminary studies suggest potential interactions with kinases and other signaling pathways.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity . In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound's efficacy appears to be linked to its ability to induce apoptosis and cell cycle arrest.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . Studies have shown that it possesses significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This potential makes it a candidate for further development as an antibiotic agent.

Anti-inflammatory Effects

Preliminary findings suggest that the compound may exhibit anti-inflammatory effects , possibly through the inhibition of pro-inflammatory cytokines and mediators. This activity could have implications for treating inflammatory diseases.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

-

Anticancer Study :

- A study published in a peer-reviewed journal demonstrated that treatment with the compound resulted in a significant reduction in cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The IC values were reported at 15 µM and 20 µM, respectively, indicating potent activity against these cells .

-

Antimicrobial Evaluation :

- In another study, the compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively. These results highlight its potential as a broad-spectrum antimicrobial agent .

- Inflammation Model :

Data Summary Table

Q & A

Q. What are the key synthetic routes for synthesizing 4-((1-(3-(4-fluorophenoxy)benzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one, and how can reaction conditions be optimized for yield?

- Methodological Answer :

- Step 1 : Begin with methyl ester derivatives of intermediate azetidine compounds. For example, methyl (2R,4R)-1-[(3-chloro-2-fluoro-phenyl)methyl] derivatives can be reacted under reflux conditions with a coupling agent (e.g., DCC or EDC) to form the benzoyl-azetidine core .

- Step 2 : Purify intermediates via column chromatography using gradients of ethyl acetate/hexane. Monitor progress via TLC (Rf ~0.3–0.5).

- Step 3 : Optimize yield by controlling stoichiometric ratios (e.g., 1:1.2 molar ratio of azetidine to pyran-2-one) and reaction time (12–24 hours at 60–80°C) .

Q. How is the structural identity of the compound confirmed using spectroscopic methods?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Assign peaks for the azetidine ring (δ 3.5–4.0 ppm for CH₂ groups) and pyran-2-one carbonyl (δ 165–170 ppm in ¹³C NMR). Compare with reference spectra of structurally related compounds (e.g., pyridazinone derivatives) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with an error margin <2 ppm. For example, a calculated m/z of 453.1521 (C₂₄H₂₁FNO₅) should match experimental data .

Q. What analytical techniques are critical for assessing purity and stability during synthesis?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) to achieve >95% purity. Monitor retention times against standards .

- Differential Scanning Calorimetry (DSC) : Determine melting points (e.g., 287–293°C for structurally similar benzoic acid derivatives) to assess crystallinity and thermal stability .

Advanced Research Questions

Q. How can experimental design address discrepancies in reported pharmacological activity data?

- Methodological Answer :

- Controlled Variable Testing : Use split-plot designs (e.g., randomized blocks with subplots for variables like solvent polarity or temperature) to isolate confounding factors .

- Dose-Response Studies : Replicate assays across multiple cell lines (e.g., HEK293 vs. HepG2) to identify cell-specific effects. Apply ANOVA for statistical validation .

Q. What methodologies are suitable for studying environmental degradation pathways of this compound?

- Methodological Answer :

- Hydrolysis Studies : Expose the compound to pH-varied buffers (pH 3–9) at 37°C for 48 hours. Analyze degradation products via LC-MS/MS, focusing on cleavage of the azetidine-phenoxy bond .

- Photolysis Experiments : Use UV-Vis irradiation (λ = 254 nm) to simulate sunlight exposure. Monitor half-life and identify photoproducts (e.g., fluorophenol derivatives) .

Q. How can computational modeling predict interactions between this compound and biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to cyclooxygenase-2 (COX-2). Parameterize force fields based on crystallographic data (e.g., PDB ID 5KIR) and validate with free energy calculations (MM/PBSA) .

- Quantum Mechanical (QM) Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrostatic potential surfaces, highlighting nucleophilic attack sites on the pyran-2-one ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.